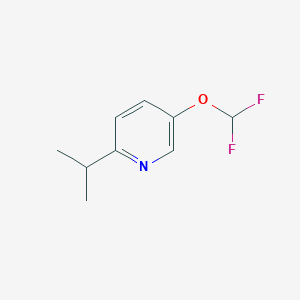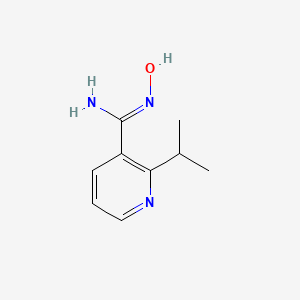
N-Hydroxy-2-isopropylnicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-isopropylnicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy group attached to a nicotinimidamide backbone, with an isopropyl group adding to its distinctiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-isopropylnicotinimidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2-isopropylnicotinimidamide can be compared with other similar compounds, such as:
N-Hydroxysuccinimide: Used in peptide synthesis and bioconjugation.
N-Hydroxyphthalimide: Known for its role in oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in organic synthesis as a coupling reagent.
The uniqueness of this compound lies in its specific structural features, such as the isopropyl group, which can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
VPWMZRBUIVANFO-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=C(C=CC=N1)/C(=N/O)/N |
Kanonische SMILES |
CC(C)C1=C(C=CC=N1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


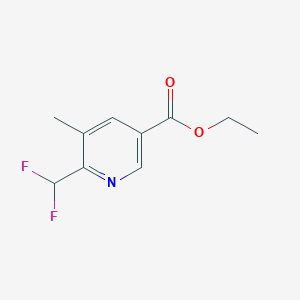

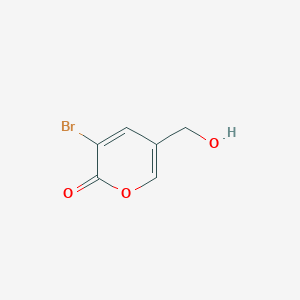
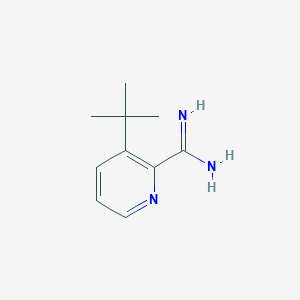
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
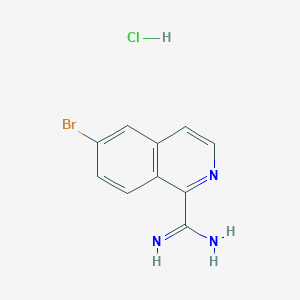
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)

![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)


